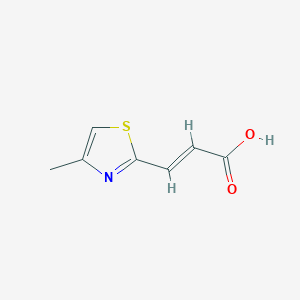

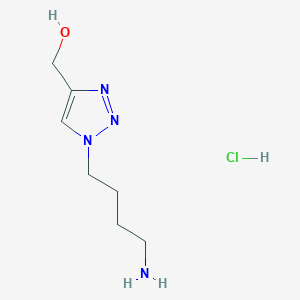

(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Vue d'ensemble

Description

The compound 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is similar in structure. It has a molecular weight of 219.67 and is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for your compound were not found, general methods for similar compounds involve various forms of esterification and transesterification .Molecular Structure Analysis

The InChI code for 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is 1S/C7H13N5O.ClH/c8-3-1-2-4-12-5-6(7(9)13)10-11-12;/h5H,1-4,8H2,(H2,9,13);1H .Physical And Chemical Properties Analysis

The compound 1-(4-aminobutyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a powder at room temperature . Its molecular weight is 219.67 .Applications De Recherche Scientifique

Triazole Derivatives in Drug Development

1,2,3-Triazole derivatives have been extensively studied for their potential in drug development due to their broad spectrum of biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of triazole chemistry allows for the development of new drugs with diverse therapeutic targets. Studies have emphasized the need for new, more efficient synthesis methods that consider green chemistry principles to address current health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).

Agricultural and Industrial Applications

Triazole derivatives are also utilized in agriculture and industry. They serve as raw materials for synthesizing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their role in producing plant protection products, such as insecticides and fungicides, highlights their importance in supporting agricultural productivity and sustainability (Nazarov et al., 2021).

Material Science and Polymer Development

In material science, triazole derivatives contribute to the development of polymers and coatings with advanced properties. Their incorporation into polymers can improve thermal stability, mechanical strength, and chemical resistance, making these materials suitable for various high-performance applications (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

1,2,3-Triazole derivatives have been recognized as effective corrosion inhibitors for metals and alloys in aggressive media. Their ability to form stable complexes with metal surfaces protects against corrosion, extending the lifespan of metal components in industrial systems (Hrimla et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to agmatine , which is known to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .

Mode of Action

Agmatine, a structurally similar compound, is known to interact with its targets directly and indirectly, exerting modulatory actions at multiple key molecular targets .

Biochemical Pathways

Agmatine, a compound similar to (1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, is formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase . Its degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .

Pharmacokinetics

Isotopically labelled agmatine has been synthesized to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo .

Result of Action

Agmatine is known for its anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties, and has been found to regulate heart rate and blood pressure .

Action Environment

The study of isotopically labelled agmatine can provide insights into how environmental factors might influence its action .

Propriétés

IUPAC Name |

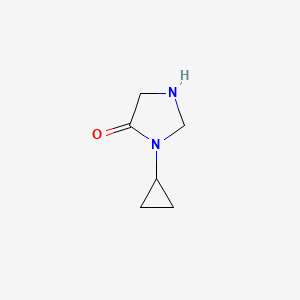

[1-(4-aminobutyl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O.ClH/c8-3-1-2-4-11-5-7(6-12)9-10-11;/h5,12H,1-4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKATJFHPORKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCCN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)

![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

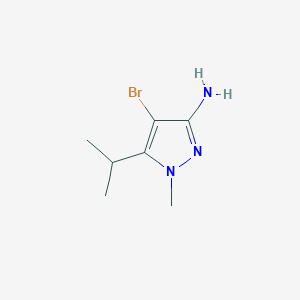

![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)